[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone
Description
The compound 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone features a 1,2,3-triazole core substituted at position 1 with a 3-chlorophenyl group and at position 4 with a morpholine-linked methanone moiety. The morpholine ring improves aqueous solubility due to its polar oxygen atom, a critical feature for bioavailability in drug design .
Synthetic routes for analogous compounds often involve copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by coupling with morpholine derivatives .
Properties
IUPAC Name |
[1-(3-chlorophenyl)triazol-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c14-10-2-1-3-11(8-10)18-9-12(15-16-18)13(19)17-4-6-20-7-5-17/h1-3,8-9H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDMXMDBOXTMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable chlorophenyl halide with the triazole intermediate.
Attachment of the Morpholine Moiety: The morpholine moiety can be attached through a nucleophilic substitution reaction, where the triazole intermediate reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives of the morpholine moiety.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, and the presence of the chlorophenyl and morpholine groups can enhance its binding affinity and selectivity.
Medicine
In medicinal chemistry, 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone has been investigated for its potential as an antimicrobial and anticancer agent. The triazole ring is a common pharmacophore in many drugs, and modifications to this compound can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various applications, including the development of new pesticides and polymers.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit the activity of certain enzymes. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The morpholine moiety can interact with various receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Insights
- Morpholine vs. Piperidine/Amino Groups: Replacement of morpholine with 4-aminopiperidine () introduces a basic amine, which may enhance interactions with acidic residues in enzyme active sites. However, this substitution reduces solubility compared to morpholine .
- Chlorophenyl Substituent Position: The 3-chlorophenyl group in the target compound offers a balance between steric bulk and electronic effects.
- Trifluoroethyl Ketone vs. Methanol: The trifluoroethyl group () enhances metabolic stability via fluorine’s electron-withdrawing effects but reduces solubility. The hydroxymethyl analog () improves hydrogen bonding but may undergo oxidation .
- Quinoline Hybrids: The quinoline-containing analog (LOHWIP, ) exhibits a larger aromatic system, likely improving intercalation with DNA or kinase targets, as seen in anticancer agents .
Challenges and Discontinuations
Several analogs, such as (4-Aminopiperidin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone (), are listed as discontinued, possibly due to synthetic complexity, poor pharmacokinetics, or toxicity .
Biological Activity
The compound 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone is a synthetic organic molecule that combines a triazole ring with a morpholine moiety. This unique structure suggests potential biological activities, particularly in pharmacology. Triazole derivatives are well-known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 292.72 g/mol. The presence of the 3-chlorophenyl group enhances lipophilicity, potentially improving cellular uptake and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H13ClN4O2 |
| Molecular Weight | 292.72 g/mol |
| CAS Number | 1326820-96-5 |
Biological Activity
Research on related compounds suggests that 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone may exhibit significant biological activities:
Anticancer Activity
Studies indicate that triazole derivatives possess anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(pyridine-3-yl)-7-(4-trifluoromethylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazine | Breast Cancer | 26 |
| 5-Amino-1-(4-chlorophenyl)-1H-triazol | Lung Cancer | 49.85 |
The potential for 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone to inhibit tumor growth can be inferred from these studies.
Antimicrobial Activity
Triazole compounds are also known for their antifungal and antibacterial properties. For example:
The structural similarity to known antimicrobial agents suggests that this compound may exhibit similar activities.
Case Studies
A notable study evaluated the antiproliferative effects of triazole derivatives on various cancer cell lines. The results indicated that modifications to the triazole ring significantly impacted the inhibitory potency against cancer cells:
Study Overview
- Objective : To evaluate the antiproliferative activity of synthesized triazole derivatives.
- Methodology : MTT assay was used to assess cell viability.
Results Summary
The most potent compound in the series exhibited an IC50 value of 8.55 µM against NCI-H460 lung cancer cells. This indicates a strong potential for similar compounds like 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone to act as effective anticancer agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
